molecular formula C34H26N6O6S2 B12710908 Benzenesulfonic acid, 2,2'-((E)-1,2-ethenediyl)bis(5-((E)-(2-amino-1-naphthalenyl)azo)- CAS No. 5437-12-7

Benzenesulfonic acid, 2,2'-((E)-1,2-ethenediyl)bis(5-((E)-(2-amino-1-naphthalenyl)azo)-

Cat. No.: B12710908
CAS No.: 5437-12-7
M. Wt: 678.7 g/mol
InChI Key: ANGMGEOZQHWOBK-MQJWSLAISA-N
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Description

Benzenesulfonic acid, 2,2’-((E)-1,2-ethenediyl)bis(5-((E)-(2-amino-1-naphthalenyl)azo)- is a complex organic compound that belongs to the class of aromatic sulfonic acids

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzenesulfonic acid, 2,2’-((E)-1,2-ethenediyl)bis(5-((E)-(2-amino-1-naphthalenyl)azo)- typically involves the following steps:

    Diazotization: The process begins with the diazotization of 2-amino-1-naphthalenylamine. This involves treating the amine with nitrous acid (generated in situ from sodium nitrite and hydrochloric acid) to form the diazonium salt.

    Coupling Reaction: The diazonium salt is then coupled with 2,2’-((E)-1,2-ethenediyl)bis(benzenesulfonic acid) under alkaline conditions to form the azo compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale diazotization and coupling reactions, utilizing continuous flow reactors to ensure efficient and consistent production. The reaction conditions, such as temperature, pH, and concentration of reactants, are carefully controlled to optimize yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the azo linkages, leading to the formation of various oxidation products.

    Reduction: Reduction of the azo groups can yield corresponding amines.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as sulfonation, nitration, and halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium dithionite or zinc in acidic conditions are typically used.

    Substitution: Electrophilic substitution reactions often require strong acids or bases as catalysts.

Major Products

    Oxidation: Oxidized derivatives of the azo compound.

    Reduction: Amines derived from the reduction of azo groups.

    Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

Benzenesulfonic acid, 2,2’-((E)-1,2-ethenediyl)bis(5-((E)-(2-amino-1-naphthalenyl)azo)- has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biological stain due to its azo groups, which can bind to various biological molecules.

    Medicine: Explored for its potential therapeutic properties, particularly in the development of drugs targeting specific enzymes or receptors.

    Industry: Utilized in the production of dyes and pigments due to its vibrant color and stability.

Mechanism of Action

The mechanism of action of Benzenesulfonic acid, 2,2’-((E)-1,2-ethenediyl)bis(5-((E)-(2-amino-1-naphthalenyl)azo)- involves its interaction with molecular targets through its azo and sulfonic acid groups. These functional groups can participate in various chemical interactions, such as hydrogen bonding, ionic interactions, and covalent bonding, with target molecules. The pathways involved may include enzyme inhibition, receptor binding, and modulation of cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    Benzenesulfonic acid: A simpler aromatic sulfonic acid with similar acidic properties but lacking the azo linkages.

    Sulfanilic acid: Contains both sulfonic acid and amino groups but lacks the azo linkages and the extended aromatic system.

    p-Toluenesulfonic acid: Another aromatic sulfonic acid with a methyl group, used as an acid catalyst in organic synthesis.

Uniqueness

Benzenesulfonic acid, 2,2’-((E)-1,2-ethenediyl)bis(5-((E)-(2-amino-1-naphthalenyl)azo)- is unique due to its complex structure, which includes multiple functional groups (azo, sulfonic acid, and amino groups) and extended aromatic systems. This complexity allows for a wide range of chemical reactions and applications, making it a versatile compound in various fields of research and industry.

Properties

CAS No.

5437-12-7

Molecular Formula

C34H26N6O6S2

Molecular Weight

678.7 g/mol

IUPAC Name

5-[(2-aminonaphthalen-1-yl)diazenyl]-2-[(E)-2-[4-[(2-aminonaphthalen-1-yl)diazenyl]-2-sulfophenyl]ethenyl]benzenesulfonic acid

InChI

InChI=1S/C34H26N6O6S2/c35-29-17-13-21-5-1-3-7-27(21)33(29)39-37-25-15-11-23(31(19-25)47(41,42)43)9-10-24-12-16-26(20-32(24)48(44,45)46)38-40-34-28-8-4-2-6-22(28)14-18-30(34)36/h1-20H,35-36H2,(H,41,42,43)(H,44,45,46)/b10-9+,39-37?,40-38?

InChI Key

ANGMGEOZQHWOBK-MQJWSLAISA-N

Isomeric SMILES

C1=CC=C2C(=C1)C=CC(=C2N=NC3=CC(=C(C=C3)/C=C/C4=C(C=C(C=C4)N=NC5=C(C=CC6=CC=CC=C65)N)S(=O)(=O)O)S(=O)(=O)O)N

Canonical SMILES

C1=CC=C2C(=C1)C=CC(=C2N=NC3=CC(=C(C=C3)C=CC4=C(C=C(C=C4)N=NC5=C(C=CC6=CC=CC=C65)N)S(=O)(=O)O)S(=O)(=O)O)N

Origin of Product

United States

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